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molecular formula Co(C2H3O2)3<br>C6H9CoO6 B8758493 Cobaltic acetate CAS No. 917-69-1

Cobaltic acetate

Cat. No. B8758493
M. Wt: 236.06 g/mol
InChI Key: ZUKDFIXDKRLHRB-UHFFFAOYSA-K
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Patent
US04401636

Procedure details

Cobalt Micelle: Weighed 10 grams of cobaltic oxide (Co2O3), and added to 500 ml of distilled water. Added 11.5 ml of glacial acetic acid to yield a cobalt (III) acetate in solution. Added 100 grams of chrysotile (Union Carbide, high purity, grade 7) and diluted to 3.5 liters with distilled water. Heated the suspension to 100° C. and added 180 ml of 1 N sodium hydroxide to precipitate a cobalt micelle oxide onto the asbestos surface. Continued to heat and stir for 30 minutes. Removed from heat and allowed to cool. Collected the product by vacuum filtration on a Whatman #1 filter. A blue product was obtained. The product was air dried for 16 hours. The filter cake was dried at 330° F. for 90 minutes. The dry cake was fiberized by use of a blender at high speed for 1 minute. The sample was completely dissolved for elemental analysis by treatment with 20% by weight sodium peroxide at 850° C. Elemental analysis of the product is shown in Table I. Table II shows that the treatment increased the HF insoluble matter to 32% compared to 8.6% for an untreated chrysotile sample.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cobaltic oxide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Co:1].O.[C:3]([OH:6])(=[O:5])[CH3:4]>>[C:3]([O-:6])(=[O:5])[CH3:4].[Co+3:1].[C:3]([O-:6])(=[O:5])[CH3:4].[C:3]([O-:6])(=[O:5])[CH3:4] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Name
cobaltic oxide
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Co+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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